molecular formula C7H14O3 B13311277 3-Hydroxy-2,3-dimethylpentanoic acid

3-Hydroxy-2,3-dimethylpentanoic acid

Cat. No.: B13311277
M. Wt: 146.18 g/mol
InChI Key: AGRQNURVBFKFEF-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylpentanoic acid: is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acid with formaldehyde, followed by selective reduction using samarium diiodide (SmI2) in the presence of water . This method is advantageous due to its high selectivity and operational simplicity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol reactions followed by purification processes such as crystallization or distillation. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,3-dimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-2,3-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,3-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylpentanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,3-dimethylpentanoic acid: Similar structure but with the hydroxyl group on a different carbon.

    3,3-Dimethylpentanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxy-2,2-dimethylpentanoic acid: Similar but with different positioning of methyl groups.

Uniqueness

3-Hydroxy-2,3-dimethylpentanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-4-7(3,10)5(2)6(8)9/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

AGRQNURVBFKFEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C(=O)O)O

Origin of Product

United States

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